2-Methylpyridine-3-boronic acid
Overview
Description
2-Methylpyridine-3-boronic acid is a chemical compound that belongs to the class of organoboron compounds, which are known for their utility in various chemical reactions and as building blocks in organic synthesis. While the provided papers do not directly discuss 2-methylpyridine-3-boronic acid, they do provide insights into the chemistry of related boronic acids and pyridine derivatives, which can be extrapolated to understand the properties and reactivity of 2-methylpyridine-3-boronic acid.
Synthesis Analysis
The synthesis of halopyridinylboronic acids and esters, which are closely related to 2-methylpyridine-3-boronic acid, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . This method provides a single regioisomeric product and is applicable to the synthesis of various pyridine libraries. Additionally, the use of boric acid as a catalyst in the esterification of alpha-hydroxycarboxylic acids suggests that boronic acids can participate in catalytic cycles, potentially including those involving 2-methylpyridine-3-boronic acid .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those substituted with boronic acid groups, is characterized by the presence of a pyridine ring—a heterocyclic aromatic ring with one nitrogen atom. The substitution pattern on the pyridine ring can significantly influence the electronic properties of the molecule. For example, the molecular and crystal structure of a related compound, 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine, has been studied using X-ray diffraction, revealing a nearly planar bicyclic portion of the molecule and weak intermolecular hydrogen bonds . These structural features are likely to be relevant to 2-methylpyridine-3-boronic acid as well.
Chemical Reactions Analysis
Boronic acids, including pyridine-boronic acid derivatives, are known for their versatility in chemical reactions. They can undergo Suzuki cross-coupling reactions with aryl halides to form biaryl compounds . The electrophilic activation of unprotected maltols via reversible covalent bonds with boronic acids has also been reported, which underscores the potential of boronic acids in facilitating bond formation under mild conditions . These reactions are indicative of the types of chemical transformations that 2-methylpyridine-3-boronic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in the detection and differentiation of diol-containing bioanalytes using fluorinated boronic acid-appended bipyridinium salts . Furthermore, the volatility of boronic acids has been exploited in a facile transesterification approach to synthesize boronic acids, which may be applicable to the synthesis and purification of 2-methylpyridine-3-boronic acid . The electrochemical behavior of a related compound, 3-methylpyridine, at a boron-doped diamond electrode, suggests that boronic acid derivatives may also exhibit interesting electrochemical properties .
Scientific Research Applications
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-boronic acid is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Method : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including 2-Methylpyridine-3-boronic acid, are increasingly utilised in diverse areas of research. This includes their utility in various sensing applications .
- Method : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Results : Boronic acids have been used for electrophoresis of glycated molecules. They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Synthesis of Et canthinone-3-carboxylates
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-boronic acid can be used in the synthesis of Et canthinone-3-carboxylates .
- Method : This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results : The result is the formation of Et canthinone-3-carboxylates .
Preparation of arylmethylpyrrolidinylmethanols and amine derivatives
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-boronic acid can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives .
- Method : This involves a reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
- Results : The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .
Synthesis of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-boronic acid can be used in the synthesis of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
- Method : This involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
- Results : The result is the formation of Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .
Preparation of arylmethylpyrrolidinylmethanols and amine derivatives
- Field : Organic Chemistry
- Application : 2-Methylpyridine-3-boronic acid can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives .
- Method : This involves a reaction with MIDA followed by Suzuki reaction with halides or amination with amines .
- Results : The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .
properties
IUPAC Name |
(2-methylpyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKMYNQPIICYNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602581 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyridine-3-boronic acid | |
CAS RN |
899436-71-6 | |
Record name | (2-Methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyridine-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.